molecular formula C8H13N3O B11804908 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11804908
M. Wt: 167.21 g/mol
InChI Key: WONRGZIYQFHNMH-UHFFFAOYSA-N
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Description

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of an oxadiazole ring and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the reaction of ethyl isocyanoacetate with N-Boc-protected amino acids. The reaction proceeds through a series of steps, including cyclization and deprotection, to yield the desired oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted oxadiazole derivatives.

Scientific Research Applications

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-ethyl-1H-indole-2-carboxylic acid: Shares structural similarities but differs in the presence of a chlorine atom and an indole ring.

    3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid: Similar in structure but contains a fluorine atom and an indole ring.

Uniqueness

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of an oxadiazole ring and a pyrrolidine moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-ethyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

WONRGZIYQFHNMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CCNC2

Origin of Product

United States

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